Nickel carbonate hydroxide teteahydrate

Description

BenchChem offers high-quality Nickel carbonate hydroxide teteahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nickel carbonate hydroxide teteahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

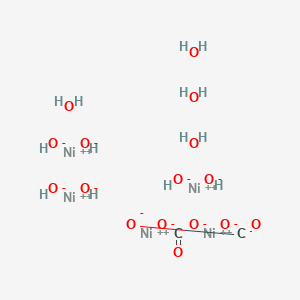

IUPAC Name |

nickel(2+);dicarbonate;hexahydroxide;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.5Ni.10H2O/c2*2-1(3)4;;;;;;;;;;;;;;;/h2*(H2,2,3,4);;;;;;10*1H2/q;;5*+2;;;;;;;;;;/p-10 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOUKTWMXYFKIW-UHFFFAOYSA-D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H14Ni5O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Structural Characterization of Nickel Carbonate Hydroxide Tetrahydrate

The following technical guide details the structural analysis, synthesis, and characterization of Nickel Carbonate Hydroxide Tetrahydrate.

Technical Guide for Material Scientists & Pharmaceutical Researchers

Executive Summary & Application Context

Nickel Carbonate Hydroxide Tetrahydrate (

In drug development and industrial chemistry, this material is rarely encountered as a perfect single crystal. Instead, it exists as a Layered Hydroxycarbonate (LHC) —a turbostratic material defined by stacked brucite-like layers intercalated with carbonate anions and water. Understanding this real structure vs. the idealized formula is crucial for controlling solubility, reactivity, and thermal decomposition profiles.

Crystallographic Architecture

Unlike simple ionic salts, this compound does not crystallize in a rigid isotropic lattice. It adopts a Turbostratic

The Structural Motif

The fundamental building block is the

-

Primary Layer: Nickel (

) ions occupy octahedral sites coordinated by hydroxyl groups. -

Interlayer Gallery: To balance the positive charge generated by proton vacancies or structural defects, carbonate anions (

) and water molecules reside between the sheets. -

Bonding: The layers are held together by electrostatic forces (anion-cation) and a complex hydrogen-bonding network involving the interlayer water.

Crystallographic Parameters (Synthetic Phase)

While "Zaratite" is historically described as isometric (cubic), high-purity synthetic analogs exhibit a hexagonal/rhombohedral layered symmetry.

| Parameter | Value (Typical Synthetic) | Description |

| Crystal System | Hexagonal / Rhombohedral | Layered structure (brucite-type) |

| Space Group | Often modeled as | |

| Lattice Parameter | Ni-Ni intralayer distance | |

| Lattice Parameter | 3-layer stacking sequence ( | |

| Interlayer Spacing ( | Expanded vs. | |

| Coordination | Octahedral ( |

Structural Logic Diagram

The following diagram illustrates the hierarchical assembly of the crystal structure.

Caption: Hierarchical assembly from octahedral units to the final layered hydroxycarbonate structure.

Synthesis of High-Crystallinity Phase

To avoid the formation of amorphous "Zaratite" mixtures, a Homogeneous Precipitation via Urea Hydrolysis is the gold standard. This method releases carbonate and hydroxide ions slowly, allowing for ordered crystal growth.

Reaction Mechanism

-

Urea Decomposition:

-

Hydrolysis:

-

Precipitation:

Experimental Protocol

Reagents: Nickel Nitrate Hexahydrate (

| Step | Action | Critical Parameter | Reasoning |

| 1. Dissolution | Dissolve | Ratio | Excess urea ensures pH buffering and slow release of |

| 2. Hydrothermal | Transfer to Teflon-lined autoclave. Heat to | Temp | High pressure/temp promotes ordering of the interlayer water. |

| 3. Aging | Allow natural cooling to room temp. | Slow cooling | Prevents thermal shock defects in the layered lattice. |

| 4. Washing | Centrifuge and wash with ethanol/water ( | Removes residual | |

| 5. Drying | Vacuum dry at | Temp | Prevents collapse of the tetrahydrate structure (dehydration). |

Characterization & Validation

Trustworthy identification requires a multi-modal approach to confirm phase purity and hydration state.

X-Ray Diffraction (XRD) Signature

-

Low Angle Peak (

): Corresponds to the -

Turbostratic Effect: Asymmetrical broadening of

peaks (Warren-Bodenstein lineshape) indicates rotational disorder between layers, a hallmark of this material class.

Fourier Transform Infrared Spectroscopy (FTIR)

| Wavenumber ( | Assignment | Structural Insight |

| 3650 | Non-bonded hydroxyls on layer surface. | |

| 3400 (broad) | Interlayer water molecules. | |

| 1380 & 1480 | Split peak confirms lowered symmetry of carbonate (monodentate coordination). | |

| 650 | Lattice vibration of the brucite sheet. |

Thermal Gravimetric Analysis (TGA)

The "Tetrahydrate" status is validated by a specific mass loss profile:

-

Stage I (

): Loss of physically adsorbed water. -

Stage II (

): Loss of interlayer (structural) water ( -

Stage III (

): Dehydroxylation and decarbonation (

Synthesis & Characterization Workflow

Caption: Step-by-step workflow for synthesizing and validating crystalline Nickel Carbonate Hydroxide Tetrahydrate.

References

-

Faure, C., et al. (2012). "Simulated and experimental X-ray powder diffraction patterns of nickel hydroxide derivatives." Journal of Power Sources. Link

-

Ramesh, T.N. (2019). "Structure and thermal behavior of nickel carbonate hydroxide hydrate." Materials Research Express. Link

-

Frost, R.L., et al. (2008). "Raman spectroscopy of hydroxy nickel carbonate minerals nullaginite and zaratite." Journal of Raman Spectroscopy. Link

-

PubChem Database. "Nickel carbonate hydroxide tetrahydrate (Compound)." National Center for Biotechnology Information. Link

-

Bette, S., et al. (2016). "Crystal Structure and Hydrate Water Content of Synthetic Hellyerite." Zeitschrift für anorganische und allgemeine Chemie. Link

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition Mechanism of Nickel Carbonate Hydroxide Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel carbonate hydroxide tetrahydrate, a compound with various industrial applications including as a precursor for catalysts and in the synthesis of nickel-based materials, exhibits a complex thermal decomposition behavior. Understanding its thermal stability and the intricate mechanisms governing its transformation into nickel oxide is paramount for controlling the properties of the final product. This guide, intended for researchers, scientists, and professionals in drug development who may utilize nickel-based compounds, provides a comprehensive overview of the thermal decomposition of nickel carbonate hydroxide tetrahydrate. We will delve into the multi-stage decomposition process, the influence of experimental parameters, and the analytical techniques employed to elucidate its decomposition pathway.

The stoichiometry of basic nickel carbonate can vary depending on the synthesis conditions. For the purpose of this guide, we will focus on the well-documented form, nickel carbonate dihydroxide tetrahydrate (Ni₂(CO₃)(OH)₂·4H₂O) , also represented as 2Ni(OH)₂·NiCO₃·4H₂O in some literature. This compound's layered structure, incorporating water molecules, carbonate, and hydroxide ions, dictates its stepwise decomposition upon heating.

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of nickel carbonate hydroxide tetrahydrate is not a single-step process but rather a sequence of overlapping events that can be broadly categorized into two main stages: dehydration and the simultaneous dehydroxylation and decarbonation. The final product of this thermal treatment is nickel(II) oxide (NiO).

Stage 1: Dehydration - The Loss of Water of Crystallization

The initial stage of decomposition involves the endothermic removal of the four molecules of water of hydration. This process typically begins at temperatures around 100°C and is largely complete by approximately 210°C.[1] The loosely bound nature of these water molecules within the crystal lattice accounts for their removal at relatively low temperatures.

Reaction: Ni₂(CO₃)(OH)₂·4H₂O(s) → Ni₂(CO₃)(OH)₂ (s) + 4H₂O(g)

The theoretical mass loss for this stage, based on the stoichiometry of Ni₂(CO₃)(OH)₂·4H₂O (Molar Mass: 305.45 g/mol ), is approximately 23.57%. Experimental results from thermogravimetric analysis (TGA) often show a continuous mass loss in this region, which can sometimes overlap with the onset of the next decomposition stage, particularly at higher heating rates.[1]

Stage 2: Dehydroxylation and Decarbonation - Formation of Nickel Oxide

Following the initial dehydration, a more complex and often overlapping stage occurs at higher temperatures. This stage involves the decomposition of the hydroxide and carbonate components of the anhydrous intermediate, leading to the formation of nickel oxide (NiO) and the evolution of both water vapor and carbon dioxide.[2] This process generally starts above 260°C and can extend up to 525°C.[1][2]

Reaction: Ni₂(CO₃)(OH)₂(s) → 2NiO(s) + H₂O(g) + CO₂(g)

The theoretical mass loss for this second stage is approximately 20.30%. The combined theoretical mass loss for both stages is around 43.87%. It is crucial to note that the dehydroxylation and decarbonation processes are often inseparable under typical TGA conditions, appearing as a single, broad mass loss event.[3]

The overall decomposition reaction can be summarized as:

Overall Reaction: Ni₂(CO₃)(OH)₂·4H₂O(s) → 2NiO(s) + 5H₂O(g) + CO₂(g)

Visualizing the Decomposition Pathway

To better illustrate the sequential and overlapping nature of the decomposition process, a logical flow diagram is presented below.

Caption: Logical flow of the thermal decomposition of nickel carbonate hydroxide tetrahydrate.

Experimental Methodologies for Characterization

A suite of analytical techniques is essential to comprehensively study the thermal decomposition of nickel carbonate hydroxide tetrahydrate. The synergy between these methods provides a complete picture of the mass changes, energetic transformations, evolved gases, and structural evolution throughout the process.

Thermogravimetric Analysis Coupled with Differential Scanning Calorimetry (TGA-DSC)

Principle: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.[4][5] Running these analyses simultaneously provides correlated information on mass loss events and their associated energetic changes (endothermic or exothermic).

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of nickel carbonate hydroxide tetrahydrate is placed in an inert crucible (e.g., alumina).

-

Instrument Setup: The TGA-DSC instrument is purged with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument records the sample mass, sample temperature, and differential heat flow as a function of time and temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of decomposition stages and the percentage mass loss for each step. The DSC curve (heat flow vs. temperature) reveals whether these transitions are endothermic (e.g., dehydration) or exothermic.

Evolved Gas Analysis (EGA) using Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR)

Principle: To identify the gaseous products released during decomposition, the outlet gas from the TGA is passed into a mass spectrometer or an FTIR spectrometer.[6][7][8] MS identifies molecules based on their mass-to-charge ratio (m/z), while FTIR identifies them based on their characteristic infrared absorption frequencies.

Experimental Protocol:

-

Instrumentation: A heated transfer line connects the TGA furnace outlet to the inlet of the MS or FTIR gas cell to prevent condensation of the evolved gases.

-

TGA-MS/FTIR Analysis: The TGA experiment is performed as described above.

-

Data Acquisition: The MS continuously scans a range of m/z values, or the FTIR collects spectra of the evolved gas stream at regular intervals.

-

Data Analysis: For MS, ion currents for specific m/z values corresponding to the expected gases (e.g., m/z 18 for H₂O and m/z 44 for CO₂) are plotted against temperature. For FTIR, the absorbance of characteristic vibrational bands (e.g., O-H stretching for water, C=O stretching for carbon dioxide) is monitored as a function of temperature. This allows for the direct correlation of gas evolution profiles with specific mass loss events observed in the TGA data.[9][10]

In-situ X-ray Diffraction (XRD) and FTIR Spectroscopy

Principle: To understand the changes in the solid-state structure and chemical bonding during decomposition, in-situ XRD and FTIR are invaluable. In-situ XRD monitors the crystalline phases present in the sample as it is heated, while in-situ FTIR tracks changes in the vibrational modes of the chemical bonds.

Experimental Protocol:

-

Sample Holder: The sample is placed in a specialized high-temperature sample stage within the XRD or FTIR instrument.

-

Atmosphere Control: The sample environment is purged with an inert gas.

-

Heating Program: The sample is heated according to a defined temperature program.

-

Data Collection: XRD patterns or FTIR spectra are collected at regular temperature intervals throughout the heating process.

-

Data Analysis: The sequence of XRD patterns reveals the transformation from the initial hydrated carbonate hydroxide structure to the anhydrous intermediate and finally to the crystalline NiO phase. The FTIR spectra show the disappearance of bands associated with water of hydration, followed by the loss of hydroxide and carbonate group vibrations, and the emergence of the characteristic Ni-O bond vibration.

The following diagram illustrates a typical experimental workflow for comprehensive thermal analysis.

Caption: Experimental workflow for the comprehensive thermal analysis of nickel carbonate hydroxide tetrahydrate.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the thermal decomposition of Ni₂(CO₃)(OH)₂·4H₂O.

| Decomposition Stage | Temperature Range (°C) | Evolved Species | Theoretical Mass Loss (%) | Experimental Mass Loss (%) (Typical) |

| Stage 1: Dehydration | ~100 - 210 | H₂O | 23.57 | ~19 - 24 |

| Stage 2: Dehydroxylation & Decarbonation | ~260 - 525 | H₂O, CO₂ | 20.30 | ~19 - 21 |

| Total | ~100 - 525 | H₂O, CO₂ | 43.87 | ~38 - 45 |

Note: Experimental values can vary depending on the exact stoichiometry of the starting material and the analytical conditions (e.g., heating rate).

Causality Behind Experimental Choices

-

Inert Atmosphere: The use of an inert atmosphere (N₂ or Ar) is critical to prevent the oxidation of any intermediate species or the final NiO product, which could lead to the formation of non-stoichiometric nickel oxides and complicate the interpretation of mass changes.

-

Controlled Heating Rate: A slow heating rate (e.g., 5-10°C/min) is generally preferred to improve the resolution of overlapping decomposition steps.[1] Faster heating rates can cause the dehydration and dehydroxylation/decarbonation stages to merge, making it difficult to distinguish between them.

-

Coupled Techniques: Relying solely on TGA is insufficient for a complete mechanistic understanding. Coupling TGA with MS or FTIR is essential for unambiguously identifying the evolved gases and correlating their release with specific mass loss events. Similarly, in-situ XRD or FTIR provides direct evidence of the solid-state transformations that cannot be inferred from mass loss data alone.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The theoretical mass losses calculated from the stoichiometry of the starting material serve as a benchmark against which the experimental TGA data can be compared. The identification of evolved gases by MS or FTIR should be consistent with the chemical reactions proposed for each decomposition stage. For instance, the detection of only water in the first stage and both water and carbon dioxide in the second stage validates the proposed two-stage mechanism. Furthermore, the final solid residue can be analyzed by XRD to confirm the formation of crystalline NiO, thus verifying the completeness of the decomposition process.

Conclusion

The thermal decomposition of nickel carbonate hydroxide tetrahydrate is a complex, multi-stage process that is highly dependent on experimental conditions. A thorough understanding of its decomposition pathway, from the initial loss of water of hydration to the final formation of nickel oxide, is crucial for the controlled synthesis of nickel-based materials with desired properties. By employing a combination of advanced analytical techniques such as TGA-DSC, evolved gas analysis, and in-situ diffraction and spectroscopy, researchers can gain a detailed and reliable understanding of the thermal stability and decomposition mechanism of this important compound.

References

-

Aleksandrova, O. Preparation and thermal decomposition of basic nickel carbonates. [Online] Available at: [Link]

-

He, P., et al. (2022). Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance. Chemistry of Materials. [Online] Available at: [Link]

-

Wang, J., et al. (2007). The thermal decomposition of NiC2O4 · 2H2O: An in situ TP-XRD and TGA/FT-IR study. Thermochimica Acta. [Online] Available at: [Link]

-

El-Shereafy, E. E., & Gabr, R. M. (2014). Thermal behaviour of pure and binary basic nickel carbonate and ammonium molybdate systems. Journal of Thermal Analysis and Calorimetry. [Online] Available at: [Link]

-

P.M. Osswald, et al. (2020). TGA-MS analysis of several transition metal based reference compounds. ResearchGate. [Online] Available at: [Link]

-

Bhattacharyya, S. K., & Ramachandran, V. S. (1952). STUDIES ON THE BASIC CARBONATES OF NICKEL. Journal of the Indian Institute of Science. [Online] Available at: [Link]

-

Vaia. When heated, nickel(II) carbonate undergoes a decomposition reaction. Write a balanced equation to describe this reaction. [Online] Available at: [Link]

-

Ramesh, T. N. (2009). X-ray Diffraction Studies on the Thermal Decomposition Mechanism of Nickel Hydroxide. The Journal of Physical Chemistry B. [Online] Available at: [Link]

-

Particle Technology Labs. What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). [Online] Available at: [Link]

-

Kamruddin, M., et al. (2002). Thermogravimetry-evolved gas analysis–mass spectrometry system for materials research. Bulletin of Materials Science. [Online] Available at: [Link]

-

Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Online] Available at: [Link]

-

Mettler Toledo. TGA/DSC 3+. [Online] Available at: [Link]

-

PubChem. Nickel carbonate hydroxide. [Online] Available at: [Link]

-

Mettler Toledo. Evolved Gas Analysis Guide. [Online] Available at: [Link]

-

Mettler Toledo. Thermal Analysis in Practice Evolved Gas Analysis. [Online] Available at: [Link]

-

MDPI. MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA). [Online] Available at: [Link]

-

AZoM. Exploring Thermogravimetry and Gas Analysis. [Online] Available at: [Link]

Sources

- 1. depts.ttu.edu [depts.ttu.edu]

- 2. Hydrothermal synthesis of caterpillar-like one-dimensional NiCO3 nanosheet arrays and primary lithium battery application - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. particletechlabs.com [particletechlabs.com]

- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 6. On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 1: EGA-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fkit.unizg.hr [fkit.unizg.hr]

- 9. ias.ac.in [ias.ac.in]

- 10. ias.ac.in [ias.ac.in]

Electronic Band Structure & Physicochemical Properties of Nickel Carbonate Hydroxide Tetrahydrate (Zaratite) Nanostructures

Topic: Electronic Band Structure & Physicochemical Properties of Nickel Carbonate Hydroxide Tetrahydrate Content Type: Technical Whitepaper / Methodological Guide Audience: Materials Scientists, Electrochemists, and Bio-Sensing Developers.

Executive Summary

Nickel Carbonate Hydroxide Tetrahydrate (Ni

For researchers in drug development and biosensing, this material is not merely a passive insulator but a p-type semiconductor with tunable redox activity. Its electronic structure drives high-performance non-enzymatic glucose sensing and pseudocapacitive energy storage. This guide dissects the electronic band theory, computational modeling workflows, and experimental validation protocols required to utilize this material in high-sensitivity electrochemical applications.

Part 1: Crystallographic & Electronic Fundamentals

Crystal Lattice Architecture

The electronic properties of Ni

-

Primary Layer: Consists of edge-sharing [NiO

] octahedra. Ni -

Interlayer Space: The large carbonate anions (CO

) and water molecules (H -

Electronic Consequence: The interlayer water and carbonates expand the basal spacing (

-spacing > 7 Å compared to 4.6 Å in

Ligand Field Theory & Band Structure

The electronic band structure is best understood through Ligand Field Theory (LFT) applied to the Ni

-

Valence Band Maximum (VBM): Dominated by hybridized O 2p orbitals and Ni 3d (

) orbitals. The presence of carbonate introduces deep-lying O 2p states, stabilizing the valence band. -

Conduction Band Minimum (CBM): Composed primarily of Ni 3d (

) antibonding orbitals. -

Band Gap (

): The material behaves as a wide-bandgap semiconductor.-

Theoretical

: ~3.1 – 3.7 eV (depending on hydration level). -

Transition Type: Direct allowed transition.[1]

-

-

Magnetic Moment: The high-spin

configuration results in two unpaired electrons, contributing to local magnetic moments that require spin-polarized DFT calculations for accuracy.

Visualization: Electronic State Logic

The following diagram illustrates the orbital contributions and the formation of the band gap.

Figure 1: Orbital contribution diagram showing the splitting of Ni 3d orbitals in an octahedral field, leading to the formation of the semiconductor band gap.

Part 2: Computational Workflow (DFT)

To accurately model the band structure of this hydrated carbonate, standard DFT (LDA/GGA) is insufficient due to the strong correlation of Ni 3d electrons. The DFT+U method is required.

Simulation Parameters

-

Software: VASP, Quantum ESPRESSO, or CASTEP.[2]

-

Functional: GGA-PBE (Perdew-Burke-Ernzerhof).

-

Hubbard Correction (+U): Essential for Ni.

- applied to Ni 3d states to open the band gap to experimental levels and correct the position of d-bands.

-

Spin Polarization: Must be enabled (ISPIN=2) to account for the magnetic moment of Ni

. -

Cutoff Energy: > 450 eV (due to hard oxygen potentials).

Computational Pipeline

Figure 2: Ab initio computational workflow for determining the electronic structure of strongly correlated nickel carbonate systems.

Part 3: Experimental Synthesis & Characterization Protocols

Hydrothermal Synthesis Protocol

This protocol yields uniform Ni

Reagents:

-

Nickel Nitrate Hexahydrate (Ni(NO

) -

Urea (CO(NH

) -

Deionized Water (18.2 MΩ·cm)

Step-by-Step Methodology:

-

Dissolution: Dissolve 2.0 mmol Ni(NO

) -

Autoclaving: Transfer solution to a 50 mL Teflon-lined stainless steel autoclave.

-

Thermal Treatment: Heat at 120°C for 12 hours . (Note: Higher temps >160°C favor the oxide NiO; lower temps favor the hydroxide/carbonate phase).

-

Washing: Centrifuge the green precipitate. Wash 3x with water and 1x with ethanol to remove residual ions.

-

Drying: Vacuum dry at 60°C for 12 hours. Do not calcine if you want the hydrated carbonate phase.

Optical Band Gap Determination (Tauc Plot)

Since the material is a powder, UV-Vis Diffuse Reflectance Spectroscopy (DRS) is used.

-

Data Collection: Measure Reflectance (

) from 200 nm to 800 nm. -

Kubelka-Munk Transformation: Convert

to the absorption function -

Tauc Equation:

-

For Nickel Carbonate Hydroxide (Direct allowed transition), set

.[1]

-

-

Plotting: Plot

on the Y-axis vs. Energy ( -

Extrapolation: The linear portion of the curve extrapolated to the X-axis gives

.

Reference Data Table:

| Material Phase | Morphology | Method | Reported Band Gap ( | Ref |

| Nanoplatelets | UV-Vis / Tauc | 3.60 - 3.85 eV | [1] | |

| Ni | Nanoflowers | UV-Vis / Tauc | 3.15 - 3.45 eV | [2] |

| NiO (Calcined) | Nanoparticles | UV-Vis / Tauc | 3.40 - 3.60 eV | [3] |

Note: The carbonate/hydrate phase typically shows a slightly lower band gap than pure hydroxide due to defect states and structural disorder.

Part 4: Applications in Biosensing (Mechanism)

For drug development professionals, the value of this material lies in its electrocatalytic activity . The electronic band structure allows for the non-enzymatic oxidation of glucose, a critical reaction for robust glucometers.

Sensing Mechanism

The Ni(II) centers in the carbonate hydroxide lattice undergo a reversible redox transition to Ni(III) (NiOOH species) in alkaline media. The glucose molecule is oxidized by the high-valent Ni(III), which is then reduced back to Ni(II).

Reaction Pathway:

- ( anodic scan)

The conductivity (band structure) determines the rate of electron transfer (

Figure 3: Electrocatalytic mechanism for non-enzymatic glucose sensing mediated by the Ni(II)/Ni(III) redox couple.

References

-

Electronic and phonon structure of nickel hydroxide: first-principles calculation study. Source: ResearchGate / Journal of Physics. Context: Establishes the fundamental band gap of

-Ni(OH) -

Facile hydrothermal selective fabrication of Ni(OH)2 and Ni(HCO3)2 nanoparticulates and their electrochemical performances. Source: RSC Advances.[5] Context: Details the hydrothermal synthesis of nickel carbonate/hydroxide phases and their electrochemical properties. URL:[Link]

-

Tauc plots for the determination of the optical band gap Eg of NiO/Ni(OH)2. Source: ResearchGate.[1][6][7][8][9] Context: Provides experimental Tauc plot data comparing Nickel Hydroxide and Oxide band gaps. URL:[Link]

-

Sensitivity Enhancement in Nickel Hydroxide/3D-Graphene as Enzymeless Glucose Detection. Source: CMS Hom (Scientific Repository). Context: Validates the application of Nickel Hydroxide-based materials in glucose biosensing. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. faculty.sites.iastate.edu [faculty.sites.iastate.edu]

- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 4. A Facile Two-Step Hydrothermal Synthesis of Co(OH)2@NiCo2O4 Nanosheet Nanocomposites for Supercapacitor Electrodes | MDPI [mdpi.com]

- 5. Facile hydrothermal selective fabrication of Ni(OH)2 and Ni(HCO3)2 nanoparticulates and their electrochemical performances - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Crystallographic Properties of Nickel Carbonate Hydroxide Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel carbonate hydroxide tetrahydrate, with the chemical formula Ni₂(CO₃)(OH)₂·4H₂O, is an inorganic compound that has garnered significant attention across various scientific disciplines, including catalysis, energy storage, and materials science. The compound's functionality is deeply rooted in its distinct crystalline architecture. This guide offers an in-depth exploration of the crystallographic data, a validated synthesis protocol, and standard characterization techniques for nickel carbonate hydroxide tetrahydrate. A thorough understanding of its crystal structure is paramount for the rational design and synthesis of materials with tailored properties for advanced applications.

Unveiling the Crystal Structure: Crystallographic Data

The arrangement of atoms within a crystal lattice is a critical determinant of a material's physical and chemical characteristics. For nickel carbonate hydroxide, slight variations in synthesis can lead to different hydrated forms or polymorphs. The most commonly cited crystalline phase for the tetrahydrate is identified in the Powder Diffraction File (PDF) database, maintained by the International Centre for Diffraction Data (ICDD), under the entry JCPDS 00-038-0714.[1]

Nickel Carbonate Hydroxide Tetrahydrate (Ni₂(CO₃)(OH)₂·4H₂O)

Table 1: Crystallographic Data for Nickel Carbonate Hydroxide Tetrahydrate (JCPDS: 00-038-0714)

| Parameter | Value | Source |

| Crystal System | Monoclinic | [1] |

| Lattice Constant a | 3.08044 Å | [1] |

| Lattice Constant b | 12.1303 Å | [1] |

| Lattice Constant c | 9.59443 Å | [1] |

| Angle β | Data not available | |

| Space Group | Data not available |

Another related phase, identified as monoclinic Ni₂(CO₃)(OH)₂, is referenced under JCPDS card number 35-0501.[2] However, detailed lattice parameters for this specific entry are not consistently reported. The variability in reported crystallographic data underscores the importance of careful synthesis and characterization to ensure phase purity.

The choice of synthesis methodology directly influences the resulting crystal structure. Hydrothermal synthesis, for example, allows for precise control over temperature and pressure, enabling the targeted formation of specific crystalline phases with desired morphologies.

Experimental Protocols: From Synthesis to Characterization

Synthesis via Hydrothermal Method

This protocol details a reproducible hydrothermal method for the synthesis of hierarchical nanostructures of nickel carbonate hydroxide tetrahydrate.[1]

Materials:

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Citric acid

-

Deionized (DI) water

-

Teflon-lined stainless-steel autoclave

Step-by-Step Procedure:

-

Preparation of Precursor Solutions:

-

Dissolve 2.5 mmol of Ni(NO₃)₂·6H₂O in 200 mL of DI water with stirring.

-

In a separate beaker, dissolve 5 mmol of NH₄HCO₃ in 50 mL of DI water.

-

-

Mixing and pH Adjustment:

-

Slowly add the ammonium bicarbonate solution to the nickel nitrate solution under continuous stirring.

-

Stir the resulting mixture for 10 minutes.

-

Adjust the pH of the solution to approximately 6.5 by the dropwise addition of a 0.1 g/mL citric acid solution.

-

-

Hydrothermal Reaction:

-

Transfer the final solution into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in an oven preheated to 120 °C for 12 hours.

-

-

Product Recovery and Purification:

-

Allow the autoclave to cool to room temperature.

-

Collect the green precipitate by centrifugation or vacuum filtration.

-

Wash the product thoroughly with DI water several times to remove residual ions.

-

Dry the purified product in a vacuum oven overnight.

-

Visual Representation of the Synthesis Workflow:

Caption: Hydrothermal synthesis workflow for nickel carbonate hydroxide tetrahydrate.

Phase Identification and Structural Analysis by Powder X-ray Diffraction (XRD)

Powder XRD is an indispensable technique for the structural characterization of crystalline materials. It allows for phase identification, determination of lattice parameters, and assessment of crystallinity.

Methodology:

-

Sample Preparation: A small amount of the dried, synthesized powder is finely ground to ensure random crystal orientation and mounted onto a sample holder.

-

Data Acquisition: The sample is analyzed using a powder diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα, λ = 1.5406 Å). The diffraction pattern is recorded over a wide 2θ range (e.g., 10-80°) to capture all significant diffraction peaks.

-

Data Analysis:

-

The positions (2θ) and intensities of the diffraction peaks are extracted from the resulting diffractogram.

-

The experimental pattern is compared with standard patterns from the ICDD PDF database to confirm the identity of the crystalline phase (e.g., JCPDS 00-038-0714).

-

For precise determination of lattice parameters, Rietveld refinement of the powder diffraction data is performed.

-

Workflow for XRD Characterization:

Caption: Workflow for the characterization of nickel carbonate hydroxide tetrahydrate using powder X-ray diffraction.

Conclusion

This technical guide has synthesized the available crystallographic data for nickel carbonate hydroxide tetrahydrate, identifying its monoclinic crystal structure as a key characteristic. The provided experimental protocols for hydrothermal synthesis and powder XRD analysis serve as a robust foundation for researchers working with this material. The precise control over the crystalline phase and a thorough understanding of its structural parameters are critical for harnessing the full potential of nickel carbonate hydroxide tetrahydrate in advanced applications. Future work should focus on obtaining complete single-crystal diffraction data to definitively determine the space group and atomic coordinates, which will further refine our understanding of this important material.

References

[1] Hierarchical nickel carbonate hydroxide nanostructures for photocatalytic hydrogen evolution from water splitting - RSC Publishing. (2024-02-27). Available at: [Link] [2] XRD patterns of PS NSs@Ni 2 CO 3 (OH) 2 composite and NiO nanosheets. - ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Basic Nickel Carbonate and Nickel Carbonate Hydroxide Tetrahydrate

Foreword

In the realm of materials science, particularly for applications in catalysis, energy storage, and as precursors for advanced materials, a precise understanding of starting reagents is paramount. Among the various nickel compounds, "basic nickel carbonate" and "nickel carbonate hydroxide tetrahydrate" are terms frequently encountered, yet often used with a degree of ambiguity. This guide, intended for researchers, scientists, and drug development professionals, aims to demystify these materials. We will dissect their fundamental differences, provide actionable synthesis and characterization protocols, and explore their applications, grounding our discussion in the principles of scientific integrity and field-proven insights. As a Senior Application Scientist, my objective is not merely to present facts, but to illuminate the causal relationships between synthesis parameters, material properties, and functional performance.

Deconstructing the Nomenclature: A Tale of Two Carbonates

At its core, the distinction between basic nickel carbonate and nickel carbonate hydroxide tetrahydrate is one of generality versus specificity. "Basic nickel carbonate" is best understood as a family of hydrated nickel carbonate hydroxides with a variable stoichiometry, represented by the general formula xNiCO₃·yNi(OH)₂·zH₂O [1]. The precise values of x, y, and z are highly dependent on the synthesis conditions, leading to materials that can range from amorphous to poorly crystalline.

On the other hand, nickel carbonate hydroxide tetrahydrate refers to a specific, crystalline mineral form known as zaratite , with the well-defined chemical formula Ni₃(CO₃)(OH)₄·4H₂O [2][3][4]. While commercially available "basic nickel carbonate" may approximate this composition, it is often a mixture of phases or has a less defined structure. This distinction is critical, as the crystallinity, particle morphology, and exact stoichiometry profoundly impact the material's reactivity and performance in downstream applications.

The key takeaway is that the synthesis method dictates the final product. Amorphous basic nickel carbonates are typically formed under rapid precipitation conditions at lower temperatures, while more crystalline forms like zaratite can be obtained under controlled conditions, such as hydrothermal synthesis, that allow for crystal growth.

Table 1: Comparative Properties of Basic Nickel Carbonate and Nickel Carbonate Hydroxide Tetrahydrate

| Property | Basic Nickel Carbonate | Nickel Carbonate Hydroxide Tetrahydrate (Zaratite) |

| Chemical Formula | xNiCO₃·yNi(OH)₂·zH₂O (variable) | Ni₃(CO₃)(OH)₄·4H₂O[2][3] |

| Synonyms | Nickel carbonate hydroxide, Basic nickelous carbonate | Zaratite, Emerald Nickel[5] |

| Crystallinity | Typically amorphous to poorly crystalline[6] | Crystalline (Isometric crystal system)[2][3] |

| Appearance | Light green powder | Bright emerald green crystalline masses or encrustations[2][7] |

| Solubility | Insoluble in water; soluble in acids and ammonia solutions[1] | Insoluble in water; soluble in hydrochloric acid[7] |

| Key Distinguishing Feature | Variable composition and lower degree of structural order. | Defined stoichiometry and crystalline structure. |

Synthesis Methodologies: From Amorphous Precipitates to Crystalline Nanostructures

The choice of synthesis protocol is the most critical factor in determining whether one obtains a generic basic nickel carbonate or a more defined nickel carbonate hydroxide. Here, we detail two common, reproducible methods: a precipitation method for basic nickel carbonate and a hydrothermal method for crystalline nickel carbonate hydroxide.

Protocol 1: Precipitation Synthesis of Basic Nickel Carbonate

This method is rapid and yields a light green, often amorphous, basic nickel carbonate precipitate. The fast reaction kinetics and room temperature conditions limit crystal growth.

Principle: A soluble nickel salt (e.g., nickel sulfate or nickel nitrate) is reacted with an alkaline carbonate solution (e.g., sodium carbonate). The addition of a hydroxide source (or the use of a mixed alkali solution) allows for the co-precipitation of both carbonate and hydroxide phases. The pH of the reaction is a critical parameter that influences the ratio of carbonate to hydroxide in the final product; higher pH favors the incorporation of hydroxide[8].

Step-by-Step Protocol:

-

Solution Preparation:

-

Prepare a 1.0 M solution of Nickel (II) Sulfate Hexahydrate (NiSO₄·6H₂O) in deionized water.

-

Prepare a 1.0 M solution of Sodium Carbonate (Na₂CO₃) in deionized water.

-

-

Precipitation:

-

In a beaker with vigorous stirring, slowly add the 1.0 M Na₂CO₃ solution dropwise to the 1.0 M NiSO₄ solution at room temperature.

-

A light green precipitate will form immediately.

-

Monitor the pH of the mixture. For a more "basic" carbonate, the pH should be maintained in the range of 8.0-9.0[4][9]. If necessary, a dilute NaOH solution can be used to adjust the pH.

-

-

Aging:

-

Once the addition is complete, continue stirring the slurry for 1-2 hours at room temperature. This "aging" step allows for the stabilization of the precipitate.

-

-

Washing and Isolation:

-

Isolate the precipitate by vacuum filtration.

-

Wash the filter cake repeatedly with deionized water to remove soluble byproducts (e.g., sodium sulfate). Continue washing until the conductivity of the filtrate is close to that of deionized water.

-

-

Drying:

-

Dry the resulting green powder in an oven at 60-80°C overnight. Higher temperatures should be avoided to prevent premature decomposition.

-

Protocol 2: Hydrothermal Synthesis of Crystalline Nickel Carbonate Hydroxide Nanostructures

This method utilizes elevated temperature and pressure to promote the formation of well-defined crystalline structures. The use of urea as a precipitating agent is key, as its slow decomposition in situ provides a gradual and homogeneous release of carbonate and hydroxide ions, facilitating controlled crystal growth.

Principle: Nickel nitrate is dissolved in water with urea. Upon heating in a sealed autoclave, the urea hydrolyzes to form ammonia and carbon dioxide. The ammonia raises the pH, creating hydroxide ions, and the carbon dioxide forms carbonate ions. This slow, uniform generation of precipitating agents allows for the formation of crystalline nickel carbonate hydroxide. The morphology of the resulting nanostructures can be influenced by the reaction time, temperature, and concentration of reagents[10][11].

Step-by-Step Protocol:

-

Solution Preparation:

-

Dissolve 2 mmol of Nickel (II) Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O) and 20 mmol of Urea (CO(NH₂)₂) in 20 mL of deionized water[12].

-

Stir the solution for 30 minutes until all solids are fully dissolved.

-

-

Hydrothermal Reaction:

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 120-140°C for 12-24 hours[12]. The higher temperature and longer duration will promote crystallinity.

-

-

Cooling and Isolation:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the green precipitate by centrifugation or vacuum filtration.

-

-

Washing:

-

Wash the product thoroughly with deionized water and ethanol several times to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the final product in a vacuum oven at 60°C for 12 hours.

-

Caption: Comparative workflows for the synthesis of amorphous basic nickel carbonate versus crystalline nickel carbonate hydroxide.

Essential Characterization: Identifying Your Material

Once synthesized, a combination of analytical techniques is required to confirm the identity, crystallinity, and thermal properties of the nickel carbonate product.

X-ray Diffraction (XRD)

XRD is the most definitive technique for distinguishing between amorphous and crystalline materials.

-

Basic Nickel Carbonate (Amorphous): The XRD pattern will be characterized by broad, diffuse humps and a lack of sharp, well-defined peaks. This indicates a disordered arrangement of atoms with no long-range periodicity[6][13][14].

-

Nickel Carbonate Hydroxide Tetrahydrate (Crystalline): The pattern will exhibit sharp, distinct Bragg reflection peaks. For a well-crystallized sample corresponding to zaratite (Ni₃(CO₃)(OH)₄·4H₂O), the peaks can be indexed to a specific crystal structure[2][3].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is invaluable for confirming the presence of carbonate and hydroxide functional groups within the material.

-

Hydroxide Groups (-OH): A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of O-H stretching vibrations from both hydroxide groups and water molecules. Sharper peaks within this region can indicate non-hydrogen-bonded -OH groups[15][16][17].

-

Carbonate Groups (CO₃²⁻): Strong absorption bands are typically observed around 1400-1500 cm⁻¹ (asymmetric stretching) and 800-880 cm⁻¹ (out-of-plane bending)[12][18][19]. The splitting of these bands can provide information about the coordination environment of the carbonate ion.

-

Water Molecules (H₂O): A bending vibration for intercalated or adsorbed water molecules is usually seen around 1620-1640 cm⁻¹[15][17].

While both materials will show these characteristic bands, the peaks in the crystalline nickel carbonate hydroxide spectrum are often sharper and better resolved than in its amorphous counterpart.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and is used to study its thermal decomposition. The decomposition of basic nickel carbonates typically occurs in multiple steps.

-

Dehydration: The first weight loss, typically occurring below 250°C, corresponds to the removal of physically adsorbed and hydrated water molecules (zH₂O)[20][21][22].

-

Dehydroxylation and Decarbonation: At higher temperatures (generally starting around 250-300°C), a more significant weight loss occurs. This step involves the decomposition of the hydroxide and carbonate components to form nickel oxide (NiO), releasing water and carbon dioxide[20][21][22].

The exact temperatures and percentage weight loss in each step are directly related to the stoichiometry (x, y, and z values) of the basic nickel carbonate. Crystalline materials may exhibit sharper, more defined decomposition steps compared to amorphous ones.

Caption: Logical workflow for the characterization and identification of synthesized nickel carbonate materials.

Field-Proven Applications: From Catalysis to Energy Storage

The utility of basic nickel carbonates lies primarily in their role as precursors to other functional materials, particularly nickel oxide (NiO). The properties of the final NiO are heavily influenced by the nature of the carbonate precursor.

Precursors for Nickel-Based Catalysts

Basic nickel carbonate is a widely used precursor for the synthesis of nickel-based catalysts, which are crucial in industrial processes like hydrogenation, dehydrogenation, and reforming reactions[8].

Causality: The thermal decomposition of basic nickel carbonate yields NiO. The morphology, particle size, and surface area of the resulting NiO are templated by the precursor. An amorphous, high-surface-area basic nickel carbonate will typically decompose into a high-surface-area NiO, which is desirable for catalysis as it exposes more active sites[23]. Subsequent reduction of this NiO under a hydrogen atmosphere produces finely dispersed metallic nickel particles with high catalytic activity[24]. The choice of nickel precursor has been shown to significantly affect the dispersion, metal-support interaction, and ultimately, the catalytic performance and stability of the final catalyst[25][26].

Electrode Materials for Supercapacitors

Nickel carbonate hydroxide nanostructures have emerged as promising electrode materials for pseudocapacitors, a type of supercapacitor that stores charge via fast and reversible Faradaic reactions at the electrode surface.

Causality: The performance of a supercapacitor electrode is intrinsically linked to its morphology and surface area. Crystalline nickel carbonate hydroxide synthesized with controlled nanostructures (e.g., nanosheets, nanowires, or hierarchical flower-like structures) provides a high surface area and facilitates efficient electrolyte ion diffusion to the active sites[27]. This leads to high specific capacitance, good rate capability, and stable cycling performance[3][28][29]. Studies have shown that morphology plays a critical role, with 3D hierarchical structures often outperforming 2D nanosheets due to their enhanced surface area and improved ion transport pathways[3]. The incorporation of carbonate ions can also enhance the wettability of the electrode and reduce polarization during charge-discharge cycles[27].

Role in Drug Development and Biomedical Applications

Direct applications of basic nickel carbonate or nickel carbonate hydroxide in drug development are not well-documented. Their primary relevance to this field is as precursors for nickel-based nanomaterials, such as nickel oxide (NiO) nanoparticles, or as components in related structures like Layered Double Hydroxides (LDHs).

-

Precursors for Bio-Nanoparticles: NiO nanoparticles, which can be synthesized by the calcination of basic nickel carbonate, have been investigated for a range of biomedical applications, including as antimicrobial agents, in anticancer therapy, and as biosensors[11][16][30][31]. The synthesis of these nanoparticles via a basic nickel carbonate precursor allows for control over particle size and morphology, which are critical for their biological activity and biocompatibility.

-

Related Materials (LDHs): Nickel-containing Layered Double Hydroxides (LDHs) are structurally related to basic nickel carbonates and have shown significant promise in biomedical applications. Their layered structure allows for the intercalation of drugs, making them potential candidates for drug delivery systems[1][32]. They have also been explored for biosensing and tissue engineering[32]. The synthesis of these Ni-LDHs often involves co-precipitation methods similar to those used for basic nickel carbonate[5][33].

Conclusion

The terms "basic nickel carbonate" and "nickel carbonate hydroxide tetrahydrate" describe a spectrum of materials from amorphous, variable-composition precipitates to a well-defined crystalline mineral. The choice of synthesis protocol—be it rapid precipitation or controlled hydrothermal treatment—is the determining factor in the final product's identity and properties. This distinction is far from academic; the crystallinity, morphology, and stoichiometry are directly linked to performance in key applications such as catalysis and energy storage. For researchers in these fields, mastering the synthesis and characterization of these materials is a critical step toward developing next-generation technologies. While direct roles in drug development are limited, their function as versatile precursors for bioactive nanoparticles and related LDH structures provides an important, albeit indirect, link to the biomedical field. This guide provides the foundational knowledge and practical protocols to navigate the nuances of these important nickel compounds, enabling more precise and reproducible scientific outcomes.

References

-

Zaratite. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Zaratite. (n.d.). Encyclopedia. Retrieved February 15, 2026, from [Link]

-

(PDF) Aqueous nickel(II) hydroxycarbonate instead of nickel(0) colloids as precursors of stable Ni-silica based catalysts for the dry reforming of methane. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Zaratite: Mineral information, data and localities. (2025, December 30). Mindat.org. Retrieved February 15, 2026, from [Link]

-

Zaratite Ni3(CO3)(OH)4 • 4H2O. (n.d.). Handbook of Mineralogy. Retrieved February 15, 2026, from [Link]

-

Zaratite. (n.d.). mineralogy.rocks. Retrieved February 15, 2026, from [Link]

-

XRD patterns of samples produced under different experimental conditions. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Carbonate Precipitates. (n.d.). University of Washington Department of Chemistry. Retrieved February 15, 2026, from [Link]

-

TGA-MS analysis of several transition metal based reference compounds. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance. (2025, September 25). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Facile Synthesis of Self-Assembled NiFe Layered Double Hydroxide-Based Azobenzene Composite Films with Photoisomerization and Chemical Gas Sensor Performances. (2020, February 12). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Nickel-iron layered double hydroxide nanostructures for micro solid phase extraction of nonsteroidal anti-inflammatory drugs, followed by quantitation by HPLC-UV. (2019, April 23). PubMed. Retrieved February 15, 2026, from [Link]

-

Simple Hydrothermal Synthesis of Nickel Hydroxide Flower-Like Nanostructures. (2013, January 26). ResearchGate. Retrieved February 15, 2026, from [Link]

-

MORPHOLOGY AND THERMAL STUDIES OF NICKEL CARBONATE NANOPARTICLES. (n.d.). IJSTM. Retrieved February 15, 2026, from [Link]

-

Hydrothermal Synthesis of Nickel Oxide and Its Application in the Additive Manufacturing of Planar Nanostructures. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Monolayer Nickel Cobalt Hydroxyl Carbonate for High Performance All-Solid-State Asymmetric Supercapacitors. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Results of synchronous (TGA/DSC) thermal analysis of the obtained powder. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Hydrothermal synthesis of caterpillar-like one-dimensional NiCO3 nanosheet arrays and primary lithium battery application. (2022, April 19). Dalton Transactions (RSC Publishing). Retrieved February 15, 2026, from [Link]

-

FT-IR spectrum of (a) pure α-Ni(OH)2 film, (b) NAC-1, (c) NAC-2, (d). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

One-step synthesis of nickel–iron layered double hydroxides with tungstate acid anions via flash nano-precipitation for the oxygen evolution reaction. (n.d.). Sustainable Energy & Fuels (RSC Publishing). Retrieved February 15, 2026, from [Link]

-

Fabrication and electrochemical performance of Ni–Cu carbonate/hydroxide-based electrodes for high-performance supercapacitors. (n.d.). Korea University Pure. Retrieved February 15, 2026, from [Link]

- US9422167B2 - Method for forming basic nickel carbonate. (n.d.). Google Patents.

-

Study on rapid preparation process of high-density spherical basic nickel carbonate. (n.d.). Inorganic Chemicals Industry. Retrieved February 15, 2026, from [Link]

-

Layered double hydroxide-based nanomaterials for biomedical applications. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Biomedical Applications of Biosynthesized Nickel Oxide Nanoparticles. (2023, July 10). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Biomedical Applications of Biosynthesized Nickel Oxide Nanoparticles. (2023, July 27). PubMed. Retrieved February 15, 2026, from [Link]

-

STUDIES ON THE BASIC CARBONATES OF NICKEL. (n.d.). Journal of the Indian Institute of Science. Retrieved February 15, 2026, from [Link]

-

Nickel nanomaterials as delivery system in combating diseases. (2025, May 15). ScienceDirect. Retrieved February 15, 2026, from [Link]

-

Effect of nickel precursors on catalytic performance of Ni/SiC catalysts for CO2 methanation. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Nickel carbonate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Facile One-Pot Synthesis of Nickel Nanoparticles by Hydrothermal Method. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

FTIR spectra of (a) LHS-Ni-Ac and (b) LHS-Ni-NO 3. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

A Facile Two-Step Hydrothermal Synthesis of Co(OH)2@NiCo2O4 Nanosheet Nanocomposites for Supercapacitor Electrodes. (2023, June 30). MDPI. Retrieved February 15, 2026, from [Link]

-

The Importance of Fourier-Transform Infrared Spectroscopy in the Identification of Carbonate Phases Differentiated in Magnesium Content. (2019, June 1). MDPI. Retrieved February 15, 2026, from [Link]

-

Influence of Ni Precursors on the Structure, Performance, and Carbon Deposition of Ni-Al2O3 Catalysts for CO Methanation. (2021, June 14). ACS Publications. Retrieved February 15, 2026, from [Link]

-

What is the difference between XRD pattern of amorphous and crystalline material?. (2012, October 19). ResearchGate. Retrieved February 15, 2026, from [Link]

-

FTIR spectra of (a) Co–Ni(OH)2 and (b) Ni(OH)2. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Amorphous vs. Crystalline Materials. (n.d.). EAG Laboratories. Retrieved February 15, 2026, from [Link]

-

Contribution of crystalline and amorphous phases to an XRD pattern. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Biomedical Applications of Biosynthesized Nickel Oxide Nanoparticles. (2023, July 27). PubMed. Retrieved February 15, 2026, from [Link]

-

Intimately interconnected nickel carbonate hydroxide nanosheet‐wire structure for high‐performance asymmetric supercapacitors. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Nickel Carbonate Uses in Battery Manufacturing. (2026, February 9). Yunli Chemical. Retrieved February 15, 2026, from [Link]

-

Highly-Dispersed Ni-NiO Nanoparticles Anchored on an SiO2 Support for an Enhanced CO Methanation Performance. (2019, June 4). MDPI. Retrieved February 15, 2026, from [Link]

-

NiAlP@Cobalt substituted nickel carbonate hydroxide heterostructure engineered for enhanced supercapacitor performance. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

-

Novel Catalyst Composites of Ni- and Co-Based Nanoparticles Supported on Inorganic Oxides for Fatty Acid Hydrogenations. (2023, April 22). MDPI. Retrieved February 15, 2026, from [Link]

-

thermal and evolved gas analysis -tga-dta-dsc and ftir spectroscopy examples. (n.d.). K-Force. Retrieved February 15, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. Process for synthesis of basic nickel carbonate from diacidic base - Eureka | Patsnap [eureka.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. US9422167B2 - Method for forming basic nickel carbonate - Google Patents [patents.google.com]

- 9. wjygy.com.cn [wjygy.com.cn]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. eag.com [eag.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ijstm.com [ijstm.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Nickel Carbonate Uses in Battery Manufacturing - Yunli Chemical [yunlichemical.com]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pure.korea.ac.kr [pure.korea.ac.kr]

- 30. researchgate.net [researchgate.net]

- 31. Biomedical Applications of Biosynthesized Nickel Oxide Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Nickel-iron layered double hydroxide nanostructures for micro solid phase extraction of nonsteroidal anti-inflammatory drugs, followed by quantitation by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Magnetic Properties of Nickel Carbonate Hydroxide Tetrahydrate Nanostructures

Executive Summary: Nickel carbonate hydroxide tetrahydrate [Ni₂(CO₃)(OH)₂·4H₂O] is a layered material whose magnetic properties are highly dependent on its nanostructured morphology. Bulk nickel hydroxide is known to be antiferromagnetic at low temperatures.[1] However, when synthesized as nanostructures, this material can exhibit a range of magnetic behaviors, including weak ferromagnetism and superparamagnetism, influenced by factors such as particle size, surface effects, and interlayer spacing.[2][3] This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, characterization, and fundamental magnetic properties of these nanostructures, emphasizing the causality behind experimental choices and the interpretation of magnetic data.

Introduction to Nickel Hydroxide Nanostructures

Nickel hydroxide [Ni(OH)₂] exists in two primary polymorphic forms: α-Ni(OH)₂ and β-Ni(OH)₂. Both forms feature a hexagonal crystal structure composed of 2D layers of Ni²⁺ ions.[4] The key distinction lies in their interlayer spacing; α-Ni(OH)₂ has a larger c-axis parameter due to the intercalation of water molecules and anions like carbonate, while β-Ni(OH)₂ has a more compact, brucite-like structure.[2][4]

The magnetic properties of these materials are governed by the exchange interactions between Ni²⁺ ions.[2] In nanostructured forms, the high surface-area-to-volume ratio leads to a greater proportion of surface atoms with reduced coordination, which can result in uncompensated spins and novel magnetic phenomena not observed in the bulk material.[2] Understanding and controlling these properties are crucial for applications where magnetic response is key, such as magnetically guided drug delivery or recyclable catalysts.

Synthesis of Morphologically Controlled Nanostructures

The magnetic behavior of nickel carbonate hydroxide tetrahydrate is intrinsically linked to its nanostructure. Therefore, precise control over morphology during synthesis is paramount. The hydrothermal method is a widely used, effective technique for producing crystalline nanostructures with various morphologies.

Causality in Synthesis: The Hydrothermal Approach

The hydrothermal method is chosen for its ability to control crystal growth through the manipulation of temperature, pressure, and precursor concentration. This allows for the targeted synthesis of specific morphologies, such as nanosheets or flower-like hierarchical structures.[5][6] The use of structure-directing agents and control over reaction kinetics enables the selective formation of either the α- or β-phase, which in turn dictates the resulting magnetic properties.[2]

Detailed Protocol: Hydrothermal Synthesis of Flower-Like Nanostructures

This protocol is adapted from established methodologies for synthesizing α-phase nickel hydroxide nanostructures.[5]

Reagents:

-

Nickel(II) acetate tetrahydrate [Ni(CH₃COO)₂·4H₂O]

-

Ethylene-1,2-diamine

-

Deionized (DI) water

Procedure:

-

Preparation of Precursor Solution: In a typical synthesis, dissolve 5 mmol of Nickel(II) acetate tetrahydrate and 20 mmol of ethylene-1,2-diamine in 50 mL of DI water under vigorous stirring.

-

Hydrothermal Reaction: Transfer the resulting homogeneous solution into a 100 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 150°C for 18 hours.[5]

-

Product Recovery: After the reaction, allow the autoclave to cool naturally to room temperature.

-

Washing: Collect the precipitate by centrifugation. Wash the product repeatedly with DI water and then with absolute ethanol to remove any unreacted reagents and byproducts.

-

Drying: Dry the final product in a vacuum oven at 60°C for 12 hours. The resulting powder consists of α-Ni(OH)₂ nanostructures, often with intercalated carbonate ions from atmospheric CO₂.

Synthesis Workflow Diagram

Caption: Hydrothermal synthesis workflow for nickel hydroxide nanostructures.

Characterization of Magnetic Properties

To elucidate the magnetic nature of the synthesized nanostructures, a Vibrating Sample Magnetometer (VSM) or a Superconducting Quantum Interference Device (SQUID) magnetometer is employed.[2][7] These instruments measure the magnetic moment of a material as a function of an applied magnetic field and temperature, providing critical data on its magnetic behavior.[7][8]

Foundational Concepts & Experimental Choices

-

M-H Hysteresis Loop: This measurement, typically performed at a constant low temperature (e.g., 5 K), reveals key magnetic parameters. The shape of the loop indicates whether the material is ferromagnetic, paramagnetic, or antiferromagnetic.[9]

-

Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Curves: These temperature-dependent measurements are crucial for identifying magnetic transitions.[1] The sample is first cooled in the absence of a magnetic field (ZFC), a small field is applied, and the magnetization is measured as the temperature increases. For the FC curve, the sample is cooled in the presence of the same magnetic field. The divergence between the ZFC and FC curves indicates the onset of magnetic ordering or spin-glass behavior.[1] The peak in the ZFC curve often corresponds to the blocking temperature (T₋B) in superparamagnetic systems or the Néel temperature (T₋N) in antiferromagnetic systems.[1][2]

Protocol: VSM/SQUID Measurement

Objective: To determine the magnetic hysteresis (M-H) loop and temperature-dependent magnetization (M-T) of the nanostructured powder.

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the dried nanostructure powder (typically 5-10 mg) and pack it tightly into a gelatin capsule or a specialized sample holder.

-

M-H Loop Measurement:

-

Set the temperature to a low value (e.g., 5 K).

-

Apply a sweeping magnetic field, for example, from +5 T to -5 T and back to +5 T.[2]

-

Record the magnetic moment (M) at each field step to generate the hysteresis loop.

-

-

ZFC-FC Measurement:

-

ZFC: Cool the sample from room temperature (e.g., 300 K) down to the lowest temperature (e.g., 2 K) in a zero magnetic field.

-

At the lowest temperature, apply a small constant magnetic field (e.g., 100 Oe).[2]

-

Measure the magnetization as the sample temperature is slowly increased back to 300 K.

-

FC: Without removing the field, cool the sample back down to the lowest temperature, measuring the magnetization as the temperature decreases.

-

Magnetic Characterization Workflow

Caption: Workflow for magnetic characterization using VSM/SQUID.

Analysis of Magnetic Behavior

The magnetic properties of nickel carbonate hydroxide tetrahydrate nanostructures are complex and differ significantly from the bulk material. While bulk β-Ni(OH)₂ is an antiferromagnet with a Néel temperature of around 30 K, nanostructures exhibit varied behaviors.[1]

-

α-Ni(OH)₂ Nanostructures: These often show a transition from paramagnetic to superparamagnetic behavior at a low blocking temperature (e.g., 6 K).[2][3] Superparamagnetism is a form of magnetism that appears in small ferromagnetic or ferrimagnetic nanoparticles.

-

β-Ni(OH)₂ Nanostructures: These tend to retain antiferromagnetic character but with a Néel temperature (e.g., 25 K) that can be different from the bulk, along with exhibiting weak ferromagnetic hysteresis below this temperature.[2][3] This weak ferromagnetism is often attributed to uncompensated surface spins or spin canting.

The ZFC-FC measurements clearly distinguish these behaviors. The peak in the ZFC curve for β-Ni(OH)₂ corresponds to the antiferromagnetic ordering temperature, while for α-Ni(OH)₂, it indicates the blocking temperature of superparamagnetic moments.[2] The M-H loops measured below these transition temperatures show a clear hysteresis with non-zero coercivity (Hc), confirming the presence of ferromagnetic ordering or blocked superparamagnetic moments.[2]

Table of Representative Magnetic Properties

| Nanostructure Phase | Typical Morphology | Magnetic Transition | Transition Temp. (Tₙ / T₋B) | Coercivity (Hc) at 2K |

| α-Ni(OH)₂ | 3D Flower-like | Paramagnetic to Superparamagnetic | ~6 K[2][3] | Varies, typically low |

| β-Ni(OH)₂ | Nanosheets/Nanopetals | Paramagnetic to Antiferromagnetic | ~25 K[2][3] | Can be significant (e.g., ~1 kOe)[2] |

Implications for Drug Development and Research

The tunable magnetic properties of these nanostructures offer significant potential. For drug delivery applications, superparamagnetic nanoparticles are highly desirable. They exhibit a strong magnetic response in the presence of an external field, allowing for magnetic targeting to a specific site in the body, but they show zero remanence once the field is removed, preventing aggregation and potential embolism. The weak ferromagnetism and significant coercivity of other phases could be leveraged in applications requiring magnetic memory or for catalytic processes where magnetic separation is used for catalyst recovery.

Conclusion

Nickel carbonate hydroxide tetrahydrate nanostructures are a versatile class of materials with complex magnetic properties that are directly governed by their crystalline phase and morphology. Through controlled synthesis techniques like the hydrothermal method, it is possible to produce nanostructures that exhibit superparamagnetism or weak ferromagnetism with antiferromagnetic ordering. A thorough characterization using VSM or SQUID magnetometry is essential to understand these behaviors, enabling the rational design of these materials for advanced applications in research, catalysis, and targeted drug delivery.

References

-

Simple Hydrothermal Synthesis of Nickel Hydroxide Flower-Like Nanostructures. (2013). ResearchGate. [Link]

-

Vibrating sample magnetometer analysis of nickel ferrite nanoparticles. (n.d.). ResearchGate. [Link]

-

Polymorphism induced magnetic transitions in Ni(OH)2 nanostructures. (2021). Applied Surface Science Advances. [Link]

-

Synthesis and Characterizations of Nano Magnetic Particles (Co- Ni Fe2O4) Ferrite by Co-precipitation and Biomedical Application. (n.d.). Semantic Scholar. [Link]

-

Vibrating Sample Magnetometer and Its Application In Characterisation Of Magnetic Property Of The Anti Cancer Drug Magnetic Microspheres. (2016). Neliti. [Link]

-

Hydrothermal synthesis of caterpillar-like one-dimensional NiCO3 nanosheet arrays and primary lithium battery application. (2022). Dalton Transactions. [Link]

-

Vibrating sample magnetometry (VSM) of magnetic nanoparticles. (n.d.). ResearchGate. [Link]

-

Structure and Magnetism of Iron-Substituted Nickel Hydroxide Nanosheets. (2023). MDPI. [Link]

-

A Facile Two-Step Hydrothermal Synthesis of Co(OH)2@NiCo2O4 Nanosheet Nanocomposites for Supercapacitor Electrodes. (2023). MDPI. [Link]

-

Hydrothermal Synthesis of Nickel Oxide and Its Application in the Additive Manufacturing of Planar Nanostructures. (n.d.). MDPI. [Link]

-

Synthesis and magnetic properties of β-Ni(OH)2 and NiO nanosheets. (2008). ResearchGate. [Link]

-

Magnetic properties of nickel hydroxide nanoparticles. (2010). UNL Digital Commons. [Link]

-

Synthesis, Characterization, and Magnetic Properties of Dendrimer-Encapsulated Nickel Nanoparticles Containing <150 Atoms. (2007). The University of Texas at Austin. [Link]

-

Magnetic properties of nickel hydroxide nanoparticles. (2010). ResearchGate. [Link]

Sources

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. vicas.org [vicas.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A Facile Two-Step Hydrothermal Synthesis of Co(OH)2@NiCo2O4 Nanosheet Nanocomposites for Supercapacitor Electrodes [mdpi.com]

- 7. measurlabs.com [measurlabs.com]

- 8. media.neliti.com [media.neliti.com]

- 9. pasca.unhas.ac.id [pasca.unhas.ac.id]

Optical Properties and Band Gap Energy of Nickel Carbonate Hydroxide Tetrahydrate

This technical guide details the optical characterization and band gap energy determination of Nickel Carbonate Hydroxide Tetrahydrate (

Technical Guide & Characterization Protocol

Executive Summary

Nickel Carbonate Hydroxide Tetrahydrate (

Unlike simple semiconductors with a single, sharp absorption edge, this material exhibits a complex optical spectrum dominated by d-d electronic transitions within the octahedral

Key Technical Specifications:

-

Apparent Optical Band Gap: 2.6 – 2.8 eV (associated with defect states and d-d transition overlap).

-

Fundamental Charge Transfer Gap: > 3.2 eV (UV region).

-

Visible Appearance: Light Green (due to absorption minima at ~500 nm).

-

Crystal System: Isometric or Amorphous (Zaratite); often pseudo-layered.

Material Synthesis & Preparation

Reliable optical data requires phase-pure material. Impurities like

Protocol: Hydrothermal Synthesis of Phase-Pure Zaratite

Rationale: Hydrothermal synthesis allows for precise control over the carbonate-to-hydroxide ratio via the hydrolysis rate of urea.

Reagents:

-

Nickel(II) Nitrate Hexahydrate (

) – Precursor -

Urea (

) – Hydrolysis Agent -

Deionized Water (

) -

Ethanol (Analytical Grade) – Washing

Step-by-Step Methodology:

-

Precursor Dissolution: Dissolve 5.0 mmol of

in 40 mL of DI water. Stir for 10 mins until clear green. -

Hydrolysis Agent Addition: Add 15.0 mmol of Urea. Note: The 1:3 molar ratio ensures sufficient carbonate generation.

-

Thermal Treatment: Transfer solution to a Teflon-lined stainless steel autoclave (50 mL capacity). Seal and heat to 120°C for 12 hours .

-

Harvesting: Cool naturally to room temperature. Centrifuge the light green precipitate at 5000 rpm for 10 mins.

-

Purification: Wash 3x with DI water and 1x with Ethanol to remove surface adsorbed ions.

-

Drying: Vacuum dry at 60°C for 6 hours. Warning: Temperatures >150°C will induce dehydration and phase change to NiO.

Workflow Visualization

Figure 1: Hydrothermal synthesis workflow ensuring phase purity through controlled urea hydrolysis.

Optical Characterization Methodology

Because the material is a powder, UV-Vis Diffuse Reflectance Spectroscopy (DRS) is the mandatory technique. Transmission mode is unsuitable due to scattering.

Protocol: UV-Vis DRS Measurement

-

Baseline Correction: Use compacted Barium Sulfate (

) or PTFE powder as the 100% reflectance standard. -

Sample Preparation: Mix the sample with

in a 1:10 ratio if the material is too dark (minimizes specular reflection), though pure Zaratite is usually light enough to measure directly. -

Measurement Parameters:

-

Range: 200 nm – 800 nm.

-

Scan Speed: Medium (approx. 200 nm/min).

-

Slit Width: 2.0 nm.

-

-

Data Output: Record Reflectance (

) vs. Wavelength (

Data Analysis: The Kubelka-Munk Transformation

Raw reflectance data must be converted to a quantity proportional to the absorption coefficient (

Where

Band Gap Determination (Tauc Plot)

The band gap (

- : Photon energy (eV).[4]

-

: Transition nature factor.

- : Direct allowed transition (Common for Ni-based hydroxides).

- : Indirect allowed transition.

Critical Analysis for Researchers: Nickel Carbonate Hydroxide is a complex dielectric . It does not have a single "clean" band gap like Silicon.

-

Region I (> 3.5 eV): Strong Charge Transfer (CT) absorption (

). This is the "fundamental" gap. -

Region II (1.5 - 3.0 eV): Broad d-d transitions (